molecular formula C11H10BrNO B11863035 8-Bromo-4-methoxy-2-methylquinoline

8-Bromo-4-methoxy-2-methylquinoline

Cat. No.: B11863035
M. Wt: 252.11 g/mol
InChI Key: OEFOWTLFZYXOBC-UHFFFAOYSA-N
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Description

8-Bromo-4-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of bromine, methoxy, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 4-methoxy-2-methylquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate. This intermediate undergoes further reactions to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly solvents, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dehalogenated quinoline derivatives.

    Coupling: Biaryl quinoline compounds.

Scientific Research Applications

8-Bromo-4-methoxy-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4-methoxy-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a potent inhibitor or activator .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-methoxy-2-methylquinoline
  • 4-Bromo-6-methoxy-2-methylquinoline
  • 2-Bromo-7-methoxy-4-methylquinoline
  • 8-Bromo-2-methylquinoline

Uniqueness

8-Bromo-4-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-4-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,1-2H3

InChI Key

OEFOWTLFZYXOBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)OC

Origin of Product

United States

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